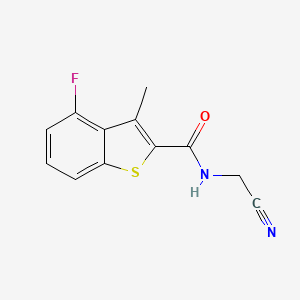![molecular formula C7H10N4O3 B2719817 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid CAS No. 2247206-52-4](/img/structure/B2719817.png)
2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid is a compound with the molecular formula C7H10N4O3 and a molecular weight of 198.182. This compound is part of the pyrazole family, which is known for its diverse applications in organic and medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid can be achieved through various synthetic routesThe reaction conditions typically involve the use of a suitable solvent, such as ethanol or water, and a catalyst like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions
2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
5-Amino-1-methylpyrazole: A precursor in the synthesis of 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetic acid.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Imidazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen atoms.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-11-4(7(8)14)2-5(10-11)9-3-6(12)13/h2H,3H2,1H3,(H2,8,14)(H,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPDYDDZZATKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)NCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
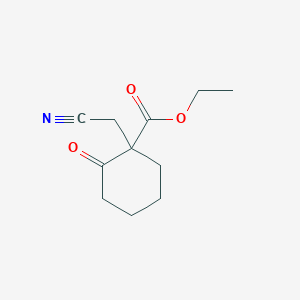
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
![N-tert-butyl-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine-1-carboxamide](/img/structure/B2719739.png)
![methyl 3-amino-2-[(4-benzylpiperidin-1-yl)methyl]benzoate](/img/structure/B2719741.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2719743.png)
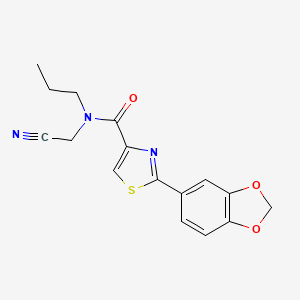
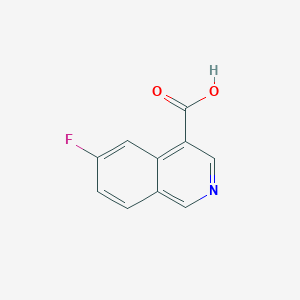
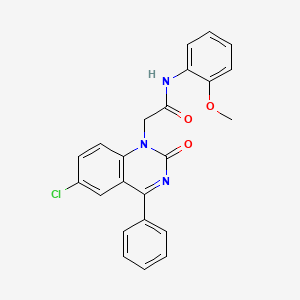
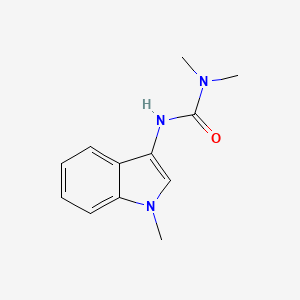
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2719752.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)
![2-(3,5-dimethoxyphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2719754.png)
![(2E)-2-[(furan-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2719755.png)
